molecular formula C29H29N5O2 B14112522 8-((dibenzylamino)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione

8-((dibenzylamino)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B14112522
M. Wt: 479.6 g/mol
InChI Key: NCNUTYJBIZOJOI-UHFFFAOYSA-N
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Description

8-((dibenzylamino)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring This specific compound is characterized by its unique structure, which includes a dibenzylamino group, a methyl group, and a phenethyl group attached to the purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((dibenzylamino)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through the condensation of a suitable aldehyde with an amine, followed by cyclization.

    Introduction of the Dibenzylamino Group: The dibenzylamino group can be introduced via a nucleophilic substitution reaction, where a dibenzylamine reacts with a suitable leaving group on the purine core.

    Addition of the Methyl and Phenethyl Groups: The methyl and phenethyl groups can be introduced through alkylation reactions, using appropriate alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

8-((dibenzylamino)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the dibenzylamino group, where nucleophiles replace one or both benzyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

8-((dibenzylamino)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety as a drug candidate.

    Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 8-((dibenzylamino)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    8-((dimethylamino)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione: Similar structure but with dimethylamino group instead of dibenzylamino.

    8-((diethylamino)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione: Similar structure but with diethylamino group instead of dibenzylamino.

Uniqueness

The uniqueness of 8-((dibenzylamino)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione lies in its specific structural features, such as the dibenzylamino group, which may confer distinct biological activity and selectivity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C29H29N5O2

Molecular Weight

479.6 g/mol

IUPAC Name

8-[(dibenzylamino)methyl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione

InChI

InChI=1S/C29H29N5O2/c1-32-27-26(28(35)31-29(32)36)34(18-17-22-11-5-2-6-12-22)25(30-27)21-33(19-23-13-7-3-8-14-23)20-24-15-9-4-10-16-24/h2-16H,17-21H2,1H3,(H,31,35,36)

InChI Key

NCNUTYJBIZOJOI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4)CCC5=CC=CC=C5

Origin of Product

United States

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